Cas no 37070-59-0 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI))
![3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) structure](https://fr.kuujia.com/scimg/cas/37070-59-0x500.png)
37070-59-0 structure
Nom du produit:3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI)
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI)
- (1R,2R,4S,5R,6R,9R,12R,17R)-12-Ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione
- 6-Ethenyl-2-hydroxy-2a,9b-dimethyl-1a,2,2a,4a,4b,6,9,9a,9b,9c-decahydro-3H,8H-furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione
- DTXSID00958234
- Podolactone E
- 37070-59-0
- Podolactone B, 7,8-deepoxy-7,8,15,17-tetradehydro-15-de(hydroxymethyl)-15-deoxy-, (1alpha,2alpha)-
-
- Piscine à noyau: InChI=1S/C18H20O6/c1-4-9-7-5-10-13-17(2,8(7)6-11(19)22-9)15-12(24-15)14(20)18(13,3)16(21)23-10/h4-5,8-10,12-15,20H,1,6H2,2-3H3/t8?,9-,10-,12+,13-,14+,15+,17-,18-/m1/s1
- La clé Inchi: ANQOYNYNTQZJPI-INRPBURKSA-N
- Sourire: C=C[C@H]1OC(=O)CC2[C@]3([C@H]4O[C@H]4[C@H](O)[C@]4(C)C(O[C@H](C=C12)[C@H]34)=O)C
Propriétés calculées
- Qualité précise: 332.12598835g/mol
- Masse isotopique unique: 332.12598835g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 1
- Complexité: 712
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 85.4Ų
- Le xlogp3: 0.4
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) Littérature connexe
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
37070-59-0 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI)) Produits connexes
- 2417718-25-1(2-Naphthalenecarboxamide, N-[(1S)-1-(2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-)
- 1427379-63-2(propan-2-yl 2-4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ylacetate hydrochloride)
- 90609-46-4(Benzene,1-iodo-4-methoxy-2,5-dimethyl-)
- 1551755-07-7(N-Cyclopropyl-6-methoxy-3-nitropyridin-2-amine)
- 2229208-41-5(4-1-(hydroxymethyl)-2,2-dimethylcyclopropylphenol)
- 6610-29-3(4-Methyl-3-thiosemicarbazide)
- 1423026-12-3(methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate)
- 380478-25-1(3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)-2-propenamide)
- 1807109-55-2(2-Bromo-3-methyl-6-nitrobenzoic acid)
- 946218-15-1(2-({4-(2,5-dimethylphenyl)aminopteridin-2-yl}amino)butan-1-ol)
Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif
